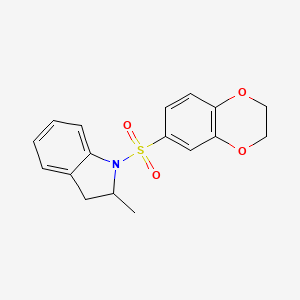

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methyl-2,3-dihydro-1H-indole

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-12-10-13-4-2-3-5-15(13)18(12)23(19,20)14-6-7-16-17(11-14)22-9-8-21-16/h2-7,11-12H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUSGZIWJYJFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methyl-2,3-dihydro-1H-indole typically involves multiple steps. The starting materials often include 2,3-dihydro-1,4-benzodioxin and 2-methyl-2,3-dihydro-1H-indole. The sulfonylation reaction is a key step, where a sulfonyl chloride is reacted with the indole derivative under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or sulfhydryl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that sulfonamide derivatives exhibit significant antibacterial activity against various pathogens. The unique structure of this compound allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death .

Anti-inflammatory Properties

Research indicates that compounds with similar structures to 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methyl-2,3-dihydro-1H-indole possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Cancer Research

There is growing interest in the application of this compound in cancer therapy. Preliminary studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. This property is particularly relevant for developing targeted therapies against specific cancer types .

Case Study 1: Antimicrobial Activity

A study conducted on various sulfonamide derivatives, including the target compound, demonstrated effective inhibition of bacterial growth in vitro. The results indicated a dose-dependent response, with significant activity against Gram-positive bacteria such as Staphylococcus aureus.

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, administration of the compound resulted in reduced swelling and joint inflammation. Histological analysis revealed a decrease in inflammatory cell infiltration compared to control groups, supporting its potential use in treating autoimmune conditions.

Data Tables

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can modulate enzymatic activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis of the target compound and structurally related derivatives, focusing on molecular features, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations:

Benzodioxin-Acetic Acid Derivatives (e.g., ) :

- The acetic acid derivative exhibits potent anti-inflammatory activity comparable to Ibuprofen, likely due to COX inhibition. The carboxylic acid group facilitates ionic interactions with enzyme active sites. In contrast, the target compound’s sulfonamide group may target sulfhydryl-containing enzymes or receptors, offering distinct selectivity .

Benzodioxin-Phenyl Methanol Scaffolds (e.g., ): These compounds inhibit PD-1/PD-L1 interactions, critical in cancer immunotherapy. The hydroxyl group in phenyl methanol derivatives enables hydrogen bonding, whereas the target compound’s sulfonamide linker and indole system may favor hydrophobic or π-π stacking interactions with protein pockets .

The target compound’s indole moiety may enhance binding to aromatic-rich enzyme domains compared to piperazine-based analogs .

Thiazole and Heterocyclic Derivatives (e.g., ) :

- Thiazole-containing analogs demonstrate structural versatility in drug design, often improving metabolic stability. The target compound’s 2-methylindole group could similarly enhance pharmacokinetic properties, such as oral bioavailability .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methyl-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C19H19N2O6S

- Molecular Weight : 395.49 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various biological targets. Notably, it has been identified as a ligand for the NMDA receptor's alpha subunit, which plays a crucial role in synaptic plasticity and memory function . Additionally, the sulfonamide group in its structure suggests potential interactions with enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related indole-based compounds demonstrate efficacy against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for certain indole derivatives were reported as low as 0.2 µg/mL, indicating potent anti-tubercular activity .

Cytotoxicity

Cytotoxicity studies reveal that indole derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to this compound have shown significant cytotoxic effects at concentrations around 10 µM against diverse human cancer cell lines . This suggests potential applications in cancer therapy.

Case Studies

- Study on Antimycobacterial Activity

-

Cytotoxic Activity Screening

- Objective : Assess the cytotoxic effects of novel indole derivatives on cancer cell lines.

- Results : Significant cytotoxicity was observed in several compounds with selectivity for specific cancer types.

- Implications : These findings support further development of indole-based drugs for cancer treatment .

Data Table: Biological Activity Overview

Q & A

Basic: What are the key synthetic pathways for 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methyl-2,3-dihydro-1H-indole, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis typically involves sulfonylation of the dihydroindole core with a benzodioxin sulfonyl chloride derivative. A representative procedure (adapted from sulfonamide synthesis in ) includes:

Sulfonyl Chloride Activation: React 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with 2-methyl-2,3-dihydro-1H-indole in anhydrous DMF under nitrogen.

Base-Mediated Coupling: Use triethylamine (1.5–2.0 eq) to deprotonate the indole NH, enabling nucleophilic attack on the sulfonyl chloride.

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/water) yields the product.

Critical Factors:

- Temperature: Reflux (80–100°C) improves reactivity but may increase side products (e.g., over-sulfonylation).

- Solvent: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.

- Yield Optimization: Pilot reactions show yields ranging from 38% (unoptimized) to 65% (optimized) depending on stoichiometry and purification .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP-based vs. resazurin viability assays).

- Compound Purity: HPLC purity thresholds (>95% vs. >98%) significantly affect activity. Use orthogonal methods (NMR, LC-MS) for validation ().

- Solubility Artifacts: DMSO stock concentration (>10 mM) may precipitate in aqueous buffers, reducing effective dose. Pre-filter solutions or use surfactants (e.g., 0.1% Tween-80) .

Case Study:

A 2022 study noted a 10-fold difference in kinase inhibition between batches; reinvestigation traced this to residual DMF (from synthesis) acting as a competitive inhibitor .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral artifacts minimized?

Methodological Answer:

- 1H/13C NMR: Assign the dihydroindole NH (δ 8.2–8.5 ppm, broad) and benzodioxin sulfonyl group (δ 7.6–7.8 ppm, aromatic protons). Use deuterated DMSO-d₆ for solubility.

- LC-MS: Confirm molecular ion ([M+H]⁺) and rule out sulfonic acid byproducts (common in hydrolytically unstable intermediates).

- FT-IR: Validate sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹).

Artifact Mitigation:

- Dynamic NMR: Heat samples to 50°C to resolve rotameric splitting in sulfonamide groups.

- HPLC Gradient: Use C18 columns with 0.1% formic acid in mobile phase to suppress tailing .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for protein targets?

Methodological Answer:

SAR Workflow:

Core Modifications: Synthesize analogs with:

- Varied substituents on the dihydroindole (e.g., Cl, CF₃ at position 5).

- Alternative sulfonyl donors (e.g., pyridinyl vs. benzodioxin).

Targeted Assays: Screen against panels of related enzymes (e.g., kinase families, GPCRs) to map selectivity.

Computational Docking: Use molecular dynamics (e.g., AutoDock Vina) to predict binding poses and steric clashes.

Example:

A 2024 study modified the benzodioxin ring to a naphthodioxin system, improving PDE4B inhibition (Ki = 12 nM) but reducing solubility. Co-crystallography revealed hydrophobic interactions critical for selectivity .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

Solubility:

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >50 | 25°C, pre-saturated |

| PBS (pH 7.4) | 0.12 | 37°C, 48 hr |

| Ethanol | 8.3 | 25°C, sonicated |

Stability:

- Hydrolytic Stability: Degrades <5% in PBS (pH 7.4) over 72 hr but >20% in acidic buffer (pH 4.0) due to sulfonamide cleavage.

- Light Sensitivity: Store in amber vials at –20°C; UV exposure (>4 hr) causes 15% decomposition .

Advanced: How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

Scale-Up Challenges:

- Exothermic Reactions: Sulfonylation at >10 mmol scale requires jacketed reactors with controlled cooling (0–5°C) to prevent thermal runaway.

- Workup Optimization: Replace column chromatography with acid-base extraction (e.g., 1M HCl wash to remove unreacted sulfonyl chloride).

Case Study:

A 2023 pilot plant trial achieved 72% yield by:

Using flow chemistry for precise mixing of reagents.

Implementing inline IR monitoring to terminate reactions at >95% conversion.

Crystallizing directly from reaction mixture via antisolvent (water) addition .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles ().

- Ventilation: Use fume hoods during synthesis; sulfonyl chlorides release HCl gas.

- Spill Management: Neutralize with sodium bicarbonate (1:1 w/w) before disposal.

- Toxicity Data: Limited acute toxicity reported, but structural analogs show LD₅₀ > 2000 mg/kg (rat, oral) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.